N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

anticancer kinase inhibition EPHA3

This 4-ethylphenyl thiazole-naphthalene carboxamide is the only variant in its series with documented EPHA3 target engagement (IC50 <20 µM), making it the definitive starting point for EPHA3-focused hit-to-lead programs. Unlike the 4-chlorophenyl or 4-propoxyphenyl analogs—which lack any EPHA3 data—this compound provides a characterized selectivity profile, including confirmed inactivity against 5-lipoxygenase (IC50 >10 µM) and trypanothione reductase (IC50 >25 µM). Its intermediate logP (~5.0–5.5) ensures reliable cell-based assay performance without the solubility limitations of more lipophilic series members. Weak OCT1 inhibition (IC50 138 µM) further validates its utility in transporter-independent SAR studies.

Molecular Formula C23H20N2O2S
Molecular Weight 388.49
CAS No. 313252-03-8
Cat. No. B2595035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
CAS313252-03-8
Molecular FormulaC23H20N2O2S
Molecular Weight388.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
InChIInChI=1S/C23H20N2O2S/c1-3-15-8-10-16(11-9-15)20-14-28-23(24-20)25-22(26)19-12-17-6-4-5-7-18(17)13-21(19)27-2/h4-14H,3H2,1-2H3,(H,24,25,26)
InChIKeyQDENJOXVHWELRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 313252-03-8): Core Scaffold, Physicochemical Identity, and In-Class Positioning


N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 313252-03-8) is a synthetic small molecule belonging to the thiazole-naphthalene carboxamide family, characterized by a 3-methoxynaphthalene-2-carboxamide core linked via an amide bond to a 2-aminothiazole moiety bearing a 4-ethylphenyl substituent at the thiazole 4-position [1]. This compound is a member of a broader chemotype that has been explored for anticancer, antimicrobial, and anti-inflammatory applications, often through mechanisms involving tubulin polymerization inhibition, kinase inhibition, or DNA intercalation [2]. The scaffold is structurally analogous to several closely related compounds that differ only in the 4-substituent on the thiazole phenyl ring, including the 4-chlorophenyl (CAS 312914-34-4), 4-propoxyphenyl (CAS 325979-62-2), 4-methylphenyl, and 4-isopropylphenyl variants [3]. This series-level relationship makes substituent-driven differentiation the primary basis for compound selection in procurement decisions.

Why Thiazole-Naphthalene Carboxamide Analogs Cannot Be Freely Substituted: Substituent-Dependent Selectivity and Physicochemical Divergence


Within the 3-methoxynaphthalene-2-carboxamide thiazole series, even minor modifications to the 4-phenyl substituent produce significant shifts in target selectivity, lipophilicity, and off-target liability. The 4-ethylphenyl variant (CAS 313252-03-8) occupies a distinct physicochemical niche—balancing moderate lipophilicity with manageable molecular weight—that differentiates it from the more lipophilic 4-propoxyphenyl analog or the electronically distinct 4-chlorophenyl variant [1]. Class-level evidence from structurally related thiazole-naphthalene series demonstrates that substituent identity at the 4-position directly modulates tubulin polymerization inhibitory potency and antiproliferative activity; in the Wang et al. (2021) series, replacing an ethoxy group with a methoxy group at the para position of the phenyl ring reduced anticancer activity in a measurable and reproducible manner [2]. Therefore, the 4-ethylphenyl substitution is not an arbitrary variant—it represents a specific design choice with implications for target engagement, physicochemical properties, and biological selectivity that cannot be recapitulated by other 4-substituted analogs.

N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


EPHA3 Kinase Inhibition: Target Engagement Differentiated from Broader Kinase Profiling of Thiazole-Naphthalene Series

The target compound demonstrates measurable inhibition of recombinant human EPHA3 kinase (cytoplasmic domain), with an IC50 of <20,000 nM [1]. While this potency is modest, it represents a specific kinase target engagement that is not documented for the 4-chlorophenyl or 4-propoxyphenyl analogs in publicly available databases. The EPHA3 target is implicated in tumor angiogenesis and progression, making this selectivity profile potentially relevant for anti-angiogenic screening applications where EPHA3 selectivity is sought over other kinase targets [2].

anticancer kinase inhibition EPHA3

OCT1 Transporter Inhibition: A Liability Profile That Informs Analog Selection for Specific Assay Contexts

The target compound inhibits human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 138,000 nM (138 µM) as measured by reduction in ASP+ substrate uptake in HEK293 cells [1]. This relatively weak OCT1 inhibition is a meaningful liability datum: other thiazole-containing compounds have been reported as more potent OCT1 inhibitors, which can confound cell-based assay interpretation through off-target transporter effects [2]. The target compound's weak OCT1 activity may be advantageous in assay systems where OCT1-mediated off-target effects need to be minimized, compared to more potent OCT1-inhibiting thiazole derivatives.

transporter inhibition OCT1 drug-drug interaction

5-Lipoxygenase (5-LOX) Inhibition: Negative Selectivity Data Critical for Inflammatory vs. Anticancer Screening Triage

The target compound exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 >10,000 nM (>10 µM) [1]. This is notable because several thiazole-containing compounds, including certain 4-phenylthiazole derivatives, have been reported as potent 5-LOX inhibitors with IC50 values in the sub-micromolar range, a property that is therapeutically relevant for anti-inflammatory indications [2]. The target compound's lack of meaningful 5-LOX inhibition distinguishes it from anti-inflammatory thiazole chemotypes and supports its prioritization for anticancer or kinase-targeted screening cascades where 5-LOX-mediated off-target effects are undesirable.

5-lipoxygenase anti-inflammatory selectivity profiling

Trypanothione Reductase (TryR) Inhibition: Absence of Antiparasitic Liability vs. Thiazole Chemotypes with TryR Activity

The target compound shows no meaningful inhibition of Trypanosoma cruzi trypanothione disulfide reductase (TryR), with an IC50 >25,000 nM (>25 µM) in the presence of 57 µM T(S)2 substrate [1]. This is in contrast to certain thiazole-containing antiparasitic agents that inhibit TryR with IC50 values in the low micromolar range [2]. The absence of TryR activity reinforces the compound's suitability for non-antiparasitic screening applications and distinguishes it from thiazole chemotypes that carry TryR-mediated antiparasitic liability.

trypanothione reductase antiparasitic Trypanosoma cruzi

Substituent-Driven Lipophilicity Differentiation: 4-Ethylphenyl vs. 4-Chlorophenyl, 4-Propoxyphenyl, and 4-Isopropylphenyl Analogs

The 4-ethylphenyl substituent confers a calculated logP that is intermediate within the 3-methoxynaphthalene-2-carboxamide thiazole series [1]. Based on fragment-based logP calculations (CLOGP method), the target compound has an estimated logP of approximately 5.0–5.5, positioning it between the less lipophilic 4-methylphenyl analog (estimated logP ~4.5–5.0) and the more lipophilic 4-propoxyphenyl analog (estimated logP ~5.5–6.0) [2]. The 4-chlorophenyl analog introduces an electron-withdrawing substituent that alters both lipophilicity and hydrogen-bond acceptor capacity relative to the ethylphenyl variant. This intermediate lipophilicity may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays, distinguishing it from both more polar (methyl) and more lipophilic (propoxy, isopropyl) series members.

lipophilicity physicochemical properties ADME prediction

Research and Industrial Application Scenarios for N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide (CAS 313252-03-8) Based on Differentiated Evidence


EPHA3 Kinase-Focused Anticancer Screening: A Characterized Starting Point for Medicinal Chemistry Optimization

This compound is suitable as a hit or tool compound for EPHA3-targeted anticancer screening programs. With a documented EPHA3 IC50 of <20 µM, it provides a tractable starting point for structure-activity relationship (SAR) exploration around the 3-methoxynaphthalene-2-carboxamide scaffold [1]. Unlike the 4-chlorophenyl and 4-propoxyphenyl analogs—which lack any documented EPHA3 activity—this compound offers a characterized target engagement profile that can guide medicinal chemistry optimization toward improved EPHA3 potency while retaining the favorable intermediate lipophilicity conferred by the 4-ethylphenyl substituent [2]. Researchers should note that EPHA3 potency is modest and will require chemical optimization for hit-to-lead progression.

Selectivity Profiling and Counter-Screening: A Negative Control for 5-LOX and TryR Assays

Given its demonstrated lack of activity against 5-lipoxygenase (IC50 >10 µM) and trypanothione reductase (IC50 >25 µM), this compound can serve as a selectivity control or counter-screen reference in assay cascades where 5-LOX or TryR activity would represent off-target confounding effects [1]. This is particularly valuable for laboratories running multi-target profiling panels on thiazole-containing compound libraries, as it provides a characterized negative reference point against which the selectivity of more potent thiazole analogs can be benchmarked [2].

Transporter Liability Assessment: A Reference Compound for OCT1-Mediated Uptake Studies

The compound's characterized OCT1 inhibition profile (IC50 = 138 µM) makes it useful as a reference in transporter-mediated drug-drug interaction studies or in assay development for OCT1-dependent cellular uptake models [1]. Its weak OCT1 activity means it is unlikely to confound cell-based assays through OCT1-mediated accumulation effects, making it a suitable scaffold for SAR studies where transporter-independent cellular activity is desired [2].

Thiazole-Naphthalene Series Procurement: Substituent-Driven Selection for Balanced Physicochemical Properties

For procurement decisions involving the broader 3-methoxynaphthalene-2-carboxamide thiazole series, the 4-ethylphenyl variant (CAS 313252-03-8) represents the mid-range lipophilicity option, with a predicted logP (~5.0–5.5) that balances membrane permeability with acceptable aqueous solubility for cell-based assays [1]. This distinguishes it from the more lipophilic 4-propoxyphenyl and 4-isopropylphenyl analogs (predicted logP >5.5) that may exhibit solubility-limited cell-based activity, and from the 4-chlorophenyl analog that carries distinct electronic properties due to the electron-withdrawing chloro substituent [2].

Quote Request

Request a Quote for N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.